N-benzylsulfanylcarbonyl-glycine

Description

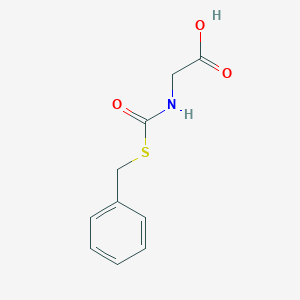

N-Benzylsulfanylcarbonyl-glycine is a glycine derivative featuring a benzylsulfanylcarbonyl (BSC) group attached to the glycine nitrogen. This modification introduces a sulfur atom within the benzyl substituent, distinguishing it from other benzyl-protected glycines (e.g., N-benzyloxycarbonyl-glycine). The BSC group may influence the compound’s electronic properties, solubility, and reactivity, making it relevant in peptide synthesis or medicinal chemistry.

Properties

CAS No. |

69932-90-7 |

|---|---|

Molecular Formula |

C10H11NO3S |

Molecular Weight |

225.27 g/mol |

IUPAC Name |

2-(benzylsulfanylcarbonylamino)acetic acid |

InChI |

InChI=1S/C10H11NO3S/c12-9(13)6-11-10(14)15-7-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,14)(H,12,13) |

InChI Key |

ANDUHGSMLJPLHQ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CSC(=O)NCC(=O)O |

Canonical SMILES |

C1=CC=C(C=C1)CSC(=O)NCC(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Sulfonyl-Containing Glycine Derivatives

N-(3-Nitrophenyl)-N-(Phenylsulfonyl)glycine ()

- Structure : Features a phenylsulfonyl group and a nitro-substituted phenyl ring on the glycine nitrogen.

- Properties : The electron-withdrawing nitro group enhances acidity (pKa ~3–4) and reduces solubility in polar solvents.

- Applications : Sulfonamide derivatives are often used as enzyme inhibitors due to their structural mimicry of carboxylate groups .

N-[(3-Carboxyphenyl)-sulfonyl]glycine ()

- Structure : Contains a sulfonyl group linked to a carboxyphenyl substituent.

- Properties : The carboxylic acid moiety increases water solubility compared to purely aromatic sulfonamides. Molecular weight: 259.24 g/mol.

- Synthesis : Prepared via sulfonation of glycine using 3-carboxybenzenesulfonyl chloride .

Comparison with N-Benzylsulfanylcarbonyl-Glycine :

- The BSC group’s sulfur atom may confer greater nucleophilicity compared to sulfonyl derivatives.

- Sulfonyl glycines generally exhibit higher metabolic stability but lower membrane permeability than thioether-containing analogs.

Comparison with this compound :

- BSC derivatives may offer enhanced resistance to enzymatic degradation due to the thioether linkage.

Comparison with this compound :

- The Z group is more labile under acidic conditions compared to the BSC group.

- BSC derivatives may exhibit greater stability in biological systems due to sulfur’s electron-donating effects.

Methylsulfonyl-Substituted Glycine Derivatives

N-Methyl-N-[4-(Methylsulfonyl)-1,3-benzothiazol-2-yl]glycine ()

- Structure : Methylsulfonyl group integrated into a benzothiazole ring.

- Properties : Molecular weight 308.35 g/mol; likely low water solubility due to the hydrophobic benzothiazole moiety.

- Applications: Potential use in kinase inhibition or as a fluorescent probe .

Comparison with this compound :

Data Tables

Table 1: Physical and Chemical Properties

| Compound | Molecular Weight (g/mol) | Solubility | pKa (Carboxylic Acid) | Key Functional Group |

|---|---|---|---|---|

| This compound* | ~225 (estimated) | Moderate (DMF) | ~4.2 (estimated) | Benzylsulfanylcarbonyl |

| N-Benzyloxycarbonylglycine | 209.20 | 0.1 g/mL (MeOH) | 3.98 | Benzyloxycarbonyl (Z) |

| N-(3-Nitrophenyl)-N-(PhSO₂)glycine | 350.33 | Low (water) | ~3.5 | Phenylsulfonyl, nitro |

| N-Benzoylglycylglycine | 236.23 | Soluble (DMF) | ~4.5 | Benzoyl |

*Estimated based on analogous compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.